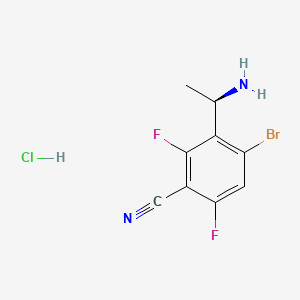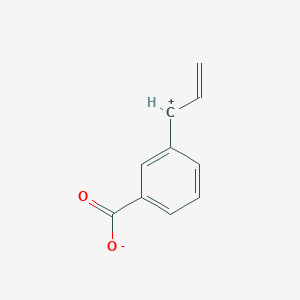
7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination and chlorination of a dihydroisoquinolinone precursor. Common reagents used in these reactions include bromine and chlorine sources, often under controlled conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
- 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one
- 7-Bromo-5-chloroisoquinolin-1(2H)-one
Uniqueness
The presence of both bromine and chlorine atoms in 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one may confer unique chemical and biological properties compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C9H7BrClNO |
|---|---|
Molecular Weight |
260.51 g/mol |
IUPAC Name |
7-bromo-5-chloro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7BrClNO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) |
InChI Key |
IAGRPCJSZAJSCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















